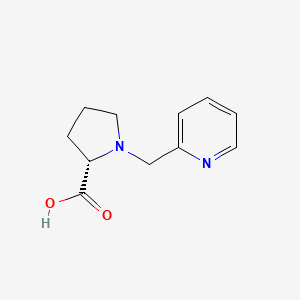

Picolinylproline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(2S)-1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-5-3-7-13(10)8-9-4-1-2-6-12-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,15)/t10-/m0/s1 |

InChI Key |

JXAKWFRDECJWGV-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=N2)C(=O)O |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=N2)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Picolinylproline

Methodologies for Picolinylproline and Analogues Synthesis

The creation of the amide bond between picolinic acid and proline is the central challenge in synthesizing this compound. Methodologies are chosen based on scale, desired purity, and the need for analogue synthesis.

Solution-phase synthesis is a traditional method for peptide bond formation where reactants are dissolved in an appropriate solvent. researchgate.netekb.eg The synthesis of this compound in solution involves the coupling of a protected proline derivative with an activated picolinic acid.

The general steps are as follows:

Protection of Proline: The carboxylic acid group of proline must be protected, typically as an ester (e.g., methyl or benzyl (B1604629) ester), to prevent it from reacting. This ensures that the acylation occurs specifically at the secondary amine of the proline ring.

Activation of Picolinic Acid: The carboxylic acid of the picolinyl moiety is activated to make it more reactive towards the amine. This can be done by converting it into an acid chloride or by using standard peptide coupling reagents.

Coupling Reaction: The protected proline and activated picolinic acid are mixed in a suitable solvent with a base to neutralize the acid formed during the reaction. ekb.eg

Deprotection: The protecting group on the proline carboxylate is removed in the final step to yield this compound.

This method is highly adaptable but can be labor-intensive, often requiring purification by chromatography or recrystallization after each step to isolate the intermediate products. researchgate.netbiotage.com

Solid-Phase Peptide Synthesis (SPPS) offers a more streamlined alternative to solution-phase methods, particularly for creating libraries of analogues. openaccessjournals.comvapourtec.com In this approach, the peptide is assembled while attached to an insoluble polymer resin, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing. biotage.combachem.com

A typical SPPS strategy for this compound would involve:

Immobilization: The C-terminal amino acid, proline, is first anchored to a solid support resin. bachem.com

Coupling Cycle: Picolinic acid is then coupled to the resin-bound proline. A large excess of the picolinic acid and coupling reagents can be used to drive the reaction to completion. ijpsr.com

Cleavage: Once the synthesis is complete, the this compound product is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). biotage.com

The automation of SPPS allows for the rapid and efficient production of peptides and their derivatives. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Conventional Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

| Principle | Reactants are dissolved in a solvent. researchgate.net | Peptide is built on an insoluble polymer support. bachem.com |

| Purification | Requires isolation and purification of intermediates. biotage.com | Excess reagents removed by washing/filtration. biotage.comvapourtec.com |

| Scalability | Well-suited for both small and large-scale synthesis. bachem.com | Typically used for small to medium scale (µmol to mmol). vapourtec.com |

| Automation | Difficult to automate. | Easily automated for high-throughput synthesis. beilstein-journals.org |

| Reaction Time | Can be lengthy due to intermediate workups. biotage.com | Generally faster due to simplified cycles. ijpsr.com |

Control over regioselectivity and stereoselectivity is crucial in the synthesis of this compound derivatives to ensure the desired biological or chemical properties.

Stereoselectivity: this compound possesses a chiral center at the alpha-carbon of the proline ring. The stereochemistry of the final product is determined by the starting material. ethz.ch Using an enantiomerically pure starting material, such as L-proline or D-proline, results in a stereospecific synthesis where the configuration of the chiral center is retained in the final product. This is a common strategy in peptide synthesis to produce a single stereoisomer. ethz.ch

Regioselectivity: This refers to the specific site of the chemical bond formation. In the synthesis of this compound, the reaction must selectively form an amide bond at the secondary amine of the proline ring. This is achieved by protecting the other reactive functional group, the carboxylic acid of proline, prior to the coupling step. ekb.eg The term regioselective describes reactions that favor one constitutional isomer over another. youtube.com For derivatives with multiple potential reaction sites, such as substituted picolinic acids, the choice of synthetic route and reaction conditions is critical to direct the reaction to the desired position. mdpi.com

Functional Derivatization Reactions of this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. sigmaaldrich.com For this compound, derivatization is primarily used in research to probe structure-activity relationships, for instance, in its interaction with enzymes like prolidase. hmdb.caplos.org

Structure-Activity Relationship (SAR) studies involve synthesizing a series of analogues of a lead compound and evaluating them for a specific biological activity. This helps to identify the key chemical features responsible for its function. For this compound, modifications would focus on the picolinyl group to understand how changes in its electronic or steric properties affect its recognition and processing by enzymes.

The pyridine (B92270) ring is a common motif in many FDA-approved drugs and is known to influence properties like solubility, metabolic stability, and hydrogen bonding capacity. nih.gov By introducing various substituents onto the pyridine ring of the picolinyl group, researchers can systematically study their effects.

Key considerations for substituent effects include:

Electronic Effects: Adding electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -NH₂) to the pyridine ring can alter the electron density of the picolinyl moiety. nih.govmdpi.com This can impact the strength of interactions with biological targets.

Steric Effects: Introducing bulky substituents can create steric hindrance, which may either enhance or prevent binding to a target protein, depending on the size and shape of the binding pocket. nih.gov

Table 2: Representative Data on Pyridine Ring Substituent Effects in SAR Studies

This table illustrates hypothetical data based on general principles of SAR for pyridine derivatives, showing how different substituents might influence enzyme interaction.

| Substituent (at position 4 or 5) | Electronic Effect | Steric Effect | Potential Impact on Enzyme Interaction |

| -H (this compound) | Neutral | Minimal | Baseline activity |

| -Cl (e.g., 4-Chlorothis compound) | Electron-withdrawing | Small | May alter hydrogen bonding and electronic interactions. mdpi.com |

| -OCH₃ | Electron-donating | Moderate | Can enhance activity by forming new hydrogen bonds. nih.govmdpi.com |

| -NO₂ | Strongly electron-withdrawing | Moderate | May enhance activity through specific electronic interactions. mdpi.com |

| -CH₂-Ph (Benzyl) | Weakly donating | Large/Bulky | Could decrease activity due to steric clash in the binding site. nih.gov |

Chemical Transformations of the Proline Residue

The proline residue within this compound is amenable to several chemical transformations that are crucial for studying its biological interactions and function. These modifications can alter the molecule's stereochemistry, conformation, and affinity for enzymes.

One of the most significant transformations is the hydroxylation of the proline ring. wikipedia.org The hydroxylation of proline is a critical biochemical process for maintaining the stability of collagen in higher organisms. wikipedia.org This modification, typically at the 4-position of the pyrrolidine (B122466) ring to form hydroxyproline (B1673980), can significantly impact the conformational stability of the peptide backbone. wikipedia.org In the context of this compound, introducing a hydroxyl group can probe the steric and electronic requirements of the prolidase active site.

Another key transformation is the isomerization of the peptidyl-prolyl bond. The amide bond preceding a proline residue can exist in either a cis or trans conformation. nih.gov The interconversion between these two isomers is an intrinsically slow process that can be a rate-limiting step in protein folding. wikipedia.orgnih.gov This cis-trans isomerization is catalyzed by enzymes known as peptidyl-prolyl isomerases (PPIases). nih.gov The specific conformation of the picolinyl-proline bond is critical for its recognition and hydrolysis by prolidase. hmdb.caplos.org Studying derivatives locked in either the cis or trans state can provide insight into the catalytic mechanism of the enzyme.

Beyond these transformations, the proline ring itself can be a target for other derivatizations. These include the introduction of various substituents to explore structure-activity relationships with target enzymes. For example, N-benzyloxycarbonyl-L-proline (Cbz-Pro) has been identified as a potent inhibitor of prolidase, demonstrating that modifications at the proline's nitrogen (when not acylated by picolinic acid) are critical for molecular recognition. core.ac.uk

Table 1: Chemical Transformations of the Proline Residue in this compound

| Transformation | Description | Significance |

|---|---|---|

| Hydroxylation | Introduction of a hydroxyl group (-OH) onto the pyrrolidine ring, commonly at the C4 position. wikipedia.org | Alters molecular conformation and stability; used to probe enzyme active sites. wikipedia.org |

| Cis-Trans Isomerization | Interconversion of the amide bond geometry between the picolinoyl group and the proline nitrogen. nih.gov | Influences the rate of protein folding and enzyme recognition; key for enzyme-substrate binding. wikipedia.orgnih.gov |

| N-Terminal Modification | Chemical modification at the nitrogen of the proline ring, such as with a benzyloxycarbonyl group (in proline itself). core.ac.uk | Can convert the molecule from a substrate to an inhibitor of enzymes like prolidase. core.ac.uk |

Introduction of Reporter Groups for Analytical Applications

For analytical applications, this compound derivatives can be synthesized to include reporter groups. These groups facilitate detection and quantification in various assays, often by spectroscopic methods.

A notable strategy involves leveraging the picolinoyl moiety itself as a reporter group, particularly in mass spectrometry. Derivatization with picolinic acid, known as picolinoyl derivatization, has been shown to significantly enhance the signal response in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This method increases the ionization efficiency and provides predictable fragmentation patterns, which is highly advantageous for the sensitive quantification of molecules in complex biological samples like saliva. nih.gov The picolinoyl derivatives typically show a dominant protonated molecule [M+H]+, which serves as a strong parent ion for selected reaction monitoring (SRM) analysis. nih.gov

In addition to its intrinsic properties, the this compound structure can be modified to incorporate external reporter groups. These can include:

Fluorophores: Attaching a fluorescent tag allows for detection using fluorescence spectroscopy, enabling highly sensitive in vitro enzyme assays or cellular imaging.

Radiolabels: Introducing a radioactive isotope (e.g., ³H or ¹⁴C) into the proline or picolinic acid structure allows for quantification via scintillation counting, a classic method for tracking substrates and products in biochemical reactions.

Chromophores: A chromophoric group that absorbs light in the UV-visible range can be used for colorimetric assays, where enzyme activity is correlated with a change in absorbance.

These reporter groups can be introduced by using a derivatized form of either picolinic acid or proline during the initial synthesis of the this compound molecule. The choice of reporter group depends on the specific requirements of the analytical method, such as the desired level of sensitivity and the compatibility with the biological system being studied. The use of reporter genes like LacZ in yeast-based systems also represents a genetic approach to screening for protein interactions involving peptide substrates. uni-hohenheim.decsic.es

Table 2: Reporter Groups and Analytical Applications for this compound

| Reporter Strategy | Description | Application |

|---|---|---|

| Picolinoyl Group (Intrinsic) | The picolinoyl moiety itself acts as a derivatization agent to enhance mass spectrometry signals. nih.gov | Increases ESI response (5-10 fold) for sensitive quantification by LC-ESI-MS/MS. nih.gov |

| Fluorophores | Covalent attachment of a fluorescent molecule. | High-sensitivity enzyme kinetics, fluorescence polarization assays, and cellular imaging. |

| Radiolabels (e.g., ³H, ¹⁴C) | Incorporation of a radioactive isotope into the molecular structure. | Tracing metabolic pathways and quantifying enzymatic turnover with high precision. |

| Chromophores | Incorporation of a group that absorbs UV-visible light. | Colorimetric enzyme assays for high-throughput screening. |

| Genetic Reporters (e.g., LacZ) | Use of a reporter gene whose expression is linked to the interaction being studied. uni-hohenheim.decsic.es | High-throughput screening of protein-peptide interactions in cellular systems. uni-hohenheim.decsic.es |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Picolinic Acid |

| Proline |

| Hydroxyproline |

| N-benzyloxycarbonyl-L-proline (Cbz-Pro) |

Biochemical and Enzymatic Investigations Involving Picolinylproline

Picolinylproline as a Substrate for Peptidases

This compound serves as a synthetic substrate for certain peptidases, most notably prolidase. Its structure allows for detailed investigation into the enzyme's catalytic mechanism, substrate specificity, and the roles of active site components.

Prolidase (EC 3.4.13.9), also known as Xaa-Pro dipeptidase, is a metalloenzyme that catalyzes the cleavage of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. The use of this compound and its derivatives as substrates has been instrumental in elucidating the enzyme's function. The enzymatic cleavage of these compounds by swine kidney prolidase can achieve velocities comparable to those seen with natural dipeptide substrates. researchgate.net

Kinetic studies are crucial for understanding enzyme behavior. For prolidase, the analysis of its activity with this compound substrates reveals specific characteristics of its catalytic process.

Enzymatic Hydrolysis of Picolinylprolines by Prolidase

Detailed Kinetic Analysis of Prolidase-Mediated Cleavage

pH Dependence of Catalytic Efficiency (kcat/Km)

The catalytic efficiency of prolidase, represented by the kcat/Km value, shows a distinct dependence on pH. For the hydrolysis of this compound, the pH-rate profile is sigmoidal, with optimal activity observed on the acidic side. researchgate.netebi.ac.uk This profile is governed by an enzymatic pKa of 6.6. researchgate.netebi.ac.uk This behavior contrasts with the hydrolysis of a typical substrate like glycylproline, which displays a bell-shaped pH profile with a maximum activity around pH 7.7. researchgate.netebi.ac.uk The sigmoidal curve for this compound suggests the involvement of a single ionizable group in the active site that must be in a specific protonation state for catalysis to occur efficiently. researchgate.net This has been interpreted as evidence that a water molecule ligated to a metal ion in the active site, which has a pKa of 6.6, is the catalytically active species. ebi.ac.uk

Influence of Pyridine-Ring Substituents on Reaction Rates

The rate of prolidase-mediated hydrolysis is significantly affected by the presence and position of substituents on the pyridine (B92270) ring of the this compound substrate. researchgate.netebi.ac.uk This dependency highlights the sensitivity of the enzyme's active site to the electronic properties of the substrate. The cleavage velocity is substantially dependent on the nature of the substituent. researchgate.net For instance, studies with various 4-substituted picolinylprolines have provided quantitative data on how different electron-donating or electron-withdrawing groups modulate the reaction rate, offering insights into the electronic demands of the catalytic process.

Below is a table of kinetic parameters for the hydrolysis of various substituted picolinylprolines by swine kidney prolidase.

| Substituent (X) in X-Picolinyl-Proline | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | pKa of Pyridine N |

| 4-NH₂ | 2.1 | 0.95 | 2,200 | 9.17 |

| 4-OCH₃ | 16 | 1.1 | 15,000 | 6.58 |

| 4-CH₃ | 29 | 1.3 | 22,000 | 6.03 |

| 4-H | 71 | 1.2 | 59,000 | 5.23 |

| 4-Cl | 170 | 0.82 | 210,000 | 3.83 |

| 4-CN | 1,000 | 0.80 | 1,200,000 | 1.90 |

| 3-OH | 410 | 1.8 | 230,000 | 4.88 |

| 5-OH | 1.2 | 0.35 | 3,400 | 8.72 |

Brønsted-Type Correlations in Enzymatic Hydrolysis

A Brønsted-type correlation can be established by plotting the logarithm of the catalytic efficiency (log kcat/Km) against the pKa of the pyridine nitrogen for a series of substituted picolinylprolines. researchgate.net This analysis yields a linear relationship, which provides information about the charge distribution in the transition state of the reaction. For the prolidase-catalyzed hydrolysis of picolinylprolines, such a correlation is observed, and the slope of the plot (the Brønsted β value) gives a measure of the degree of bond cleavage in the transition state. ebi.ac.ukresearchgate.net This correlation serves as a quantitative tool to gauge the Lewis acidity within the enzyme's active site. ebi.ac.ukresearchgate.net

Prolidase is a metalloenzyme that requires divalent metal ions, typically Mn(II), for its catalytic activity. mdpi.complos.org The active site of human prolidase features a dinuclear Mn(II)-Mn(II) center. plos.org Structural and kinetic studies suggest a mechanism where these metal ions play a crucial role in substrate binding and catalysis. plos.orgresearchgate.net

The proposed mechanism involves the coordination of the substrate to the metal ions. plos.org Specifically, the carbonyl oxygen of the scissile peptide bond and the amino nitrogen of the picolinyl group are thought to coordinate with the Mn(II) ions. researchgate.net This interaction polarizes the carbonyl group, making it more susceptible to nucleophilic attack. plos.org A water molecule, which may be bridged between the two metal ions, is activated to form a hydroxide (B78521) ion. researchgate.netscielo.br This hydroxide ion then acts as the nucleophile, attacking the carbonyl carbon of the peptide bond. researchgate.netresearchgate.net The resulting tetrahedral intermediate is stabilized by the metal ions before the complex breaks down to release the products, proline and the picolinyl moiety. The productive chelation of the substrate's N-terminus to a highly acidic metal ion in the active site is a key feature of this mechanism. researchgate.netebi.ac.uk

Active Site Characterization and Metal Ion Coordination in Prolidase

Role of Divalent Metal Cations (e.g., Manganese, Zinc) in Catalysis

Divalent metal cations are crucial for the catalytic activity of many enzymes that interact with this compound. lifechemicals.com These metal ions, most commonly manganese (Mn²⁺) and zinc (Zn²⁺), are typically located in the enzyme's active site and play a fundamental role in the catalytic process. lifechemicals.comnih.gov They can act as a bridge between the enzyme and the substrate, properly orienting the substrate for the reaction. nih.gov For instance, in some helicases, a magnesium ion (Mg²⁺) is essential for bridging the enzyme to ATP, which fuels the unwinding of nucleic acids. nih.gov The binding of these metal ions is often a prerequisite for catalysis, and their concentration can significantly influence the reaction rate. nih.govrsc.org

The interaction between the metal cation and the substrate can facilitate the formation of a productive enzyme-substrate complex. nih.gov The metal ion can polarize the substrate's chemical bonds, making them more susceptible to cleavage. In the context of prolidase, which hydrolyzes dipeptides with a C-terminal proline or hydroxyproline, the presence of two metal ions in the active site is a common feature. researchgate.net

N-Terminal Chelation to Active Site Metal Ions

A key feature of this compound's interaction with certain metalloenzymes is the chelation of its N-terminal picolinyl group to the metal ions in the active site. researchgate.netmdpi.com Chelation is a type of bonding of ions and molecules to metal ions, involving the formation of multiple coordinate bonds. mdpi.com The nitrogen atom of the pyridine ring and the nitrogen atom of the proline ring in this compound can form a stable complex with the metal ion. frontiersin.org This productive chelation is believed to be a critical step in the catalytic mechanism, properly positioning the scissile peptide bond for hydrolysis. researchgate.net The ability of a molecule to chelate metal ions is often dependent on the presence of specific functional groups, such as carboxyl, amino, and carbonyl groups, which can donate electrons to the metal ion. mdpi.com

Proposed Mechanisms of Dual-Metal Ion Participation in Enzyme Activity

Many aminopeptidases that hydrolyze this compound contain two metal ions in their active site, and several mechanisms have been proposed for their cooperative involvement in catalysis. biorxiv.orgembl.org The "two-metal-ion mechanism" is a widely accepted model for many metalloenzymes. biorxiv.org In this model, the two metal ions work in concert to activate a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the peptide bond. researchgate.net

One metal ion may be responsible for binding and activating the water molecule, while the other metal ion stabilizes the developing negative charge on the tetrahedral intermediate that forms during the reaction. researchgate.net This dual-metal ion mechanism provides a highly efficient catalytic strategy for peptide bond hydrolysis. biorxiv.org The precise roles of each metal ion can vary between different enzymes. embl.org

Conformational Dynamics of this compound in Enzyme Binding

The three-dimensional shape, or conformation, of both the enzyme and the substrate are critical for their interaction. mdpi.com The flexibility of both molecules allows for an induced-fit mechanism, where the binding of the substrate can cause a conformational change in the enzyme's active site, leading to a more effective catalytic environment. uni-regensburg.de

Stereoisomeric Considerations (e.g., cis/trans) in Substrate-Enzyme Recognition

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. nih.gov The interconversion between these two isomers is a slow process that can be a rate-limiting step in protein folding and other biological processes. nih.govnih.gov Enzymes that act on proline-containing substrates, such as peptidylprolyl cis-trans isomerases (PPIases), can catalyze this isomerization. uniprot.orguniprot.org The specific stereoisomer of the substrate that an enzyme recognizes can have a profound impact on binding and catalysis. nih.gov For this compound, the orientation of the picolinyl group relative to the proline ring can influence how it fits into the enzyme's active site and interacts with the catalytic residues and metal ions. plos.org

Interaction with Other Aminopeptidases and Related Proteases

This compound and its analogues have been used to study the substrate specificity and mechanism of a variety of aminopeptidases and other proteases. core.ac.uknih.gov These enzymes are involved in a wide range of physiological processes, from protein degradation to the regulation of peptide hormones. scbt.com By examining how different enzymes interact with this compound, researchers can gain insights into the structural features that determine an enzyme's substrate preference. nih.gov

Probing Enzyme Mechanism and Substrate Specificity Using this compound Analogues

Structure-Activity Relationship Studies with this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. rroij.com The primary objective of SAR is to identify the specific structural features, or pharmacophores, that are essential for a compound's desired effect and to understand how modifications to its structure can enhance efficacy, selectivity, and safety. rroij.com The process typically involves the systematic modification of a lead compound's structure and the subsequent evaluation of these new derivatives, known as analogues, for their biological activity. rroij.comexcli.de Through this iterative process of design, synthesis, and testing, a quantitative structure-activity relationship (QSAR) can be developed, which uses computational models to predict the activity of novel compounds. excli.deresearchcommons.org

In the context of this compound, SAR studies focus on its interaction with specific enzymes, most notably prolidase. Prolidase is an enzyme that catalyzes the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline residue. dntb.gov.uaresearchgate.net this compound, as a substrate for this enzyme, serves as a valuable scaffold for designing and understanding ligand-enzyme interactions.

SAR investigations with this compound derivatives would typically explore modifications at several key positions to determine their impact on the rate of hydrolysis by prolidase:

The Picolinyl Moiety: Alterations to the pyridine ring, such as changing the position of the nitrogen atom or adding various substituents (e.g., electron-donating or electron-withdrawing groups), can influence the electronic properties and steric profile of the molecule. These changes can affect the compound's ability to fit into the enzyme's active site and its interaction with key amino acid residues.

The Proline Ring: Modifications to the pyrrolidine (B122466) ring of the proline residue, including substitution at different carbon atoms, can impact the conformational rigidity and binding affinity of the molecule.

The Amide Bond: The peptide bond linking the picolinyl and proline moieties is the site of enzymatic cleavage. While less commonly modified in simple SAR studies of substrates, its properties are central to the design of inhibitors.

The findings from these studies are crucial for building a comprehensive model of how prolidase recognizes and processes its substrates. This knowledge is instrumental in the rational design of more potent and selective enzyme modulators. rsc.org

Table 1: Representative Structure-Activity Relationship Data for this compound Derivatives and Prolidase This table presents hypothetical data based on established SAR principles to illustrate the concept.

< table> < thead> < tr> < th>Compound Modification < /th> < th>Rationale for Modification < /th> < th>Observed Effect on Prolidase Hydrolysis Rate < /th> < /tr> < /thead> < tbody> < tr> < td>this compound (Baseline) < /td> < td>Parent compound for comparison. < /td> < td>Standard hydrolysis rate (100%) < /td> < /tr> < tr> < td>Substitution of an electron-withdrawing group on the pyridine ring < /td> < td>To assess the influence of electronic effects on binding and catalysis. < /td> < td>Decreased rate (e.g., 60%), suggesting the importance of the ring's electron density for optimal interaction. < /td> < /tr> < tr> < td>Substitution of a bulky group on the pyridine ring < /td> < td>To probe for steric hindrance within the enzyme's active site. < /td> < td>Significantly decreased rate (e.g., 25%), indicating a sterically constrained binding pocket. < /td> < /tr> < tr> < td>Methylation of the proline ring < /td> < td>To evaluate the impact of conformational restriction on substrate positioning. < /td> < td>Variable effects depending on the position; may increase or decrease the rate by affecting the ideal binding conformation. < /td> < /tr> < /tbody> < /table>

Picolinylproline Metal Complexation and Coordination Chemistry

Synthesis and Isolation of Picolinylproline Metal Complexes

The synthesis of metal complexes involving this compound typically proceeds through the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final structure and coordination geometry of the complex. For instance, the reaction of palladium(II) acetate (B1210297) with proline and its homologs in an acetone/water mixture has been shown to yield square planar bis-chelated palladium amino acid complexes. mdpi.com

Isolation and purification of these complexes often involve techniques such as crystallization, where the slow evaporation of the solvent or the introduction of a counter-solvent can induce the formation of single crystals suitable for X-ray diffraction analysis. This technique provides definitive structural information. Other methods for isolation include precipitation followed by washing with appropriate solvents to remove unreacted starting materials and byproducts. The resulting solid complexes can then be characterized by various spectroscopic and analytical methods.

A common synthetic strategy involves the reaction of a metal precursor, such as a metal halide or acetate, with the deprotonated form of the this compound ligand. The reaction of an alkynyl phosphine (B1218219) with (dimethylsulfide)gold(I) chloride, for example, yields a phosphinegold(I) chloride complex, which can then be converted to a cationic phosphinegold(I) complex by abstracting the chloride with silver hexafluoroantimonate. nih.gov Similarly, Rh(III) complexes have been synthesized by reacting the ligand with RhCl₃·3H₂O in an ethanolic NaOH solution. mdpi.com The choice of the metal precursor and the reaction conditions are critical in directing the synthesis towards the desired complex with a specific coordination number and geometry.

Structural and Electronic Characterization of this compound-Metal Adducts

The characterization of this compound-metal adducts is crucial for understanding their chemical properties and potential applications. A combination of spectroscopic techniques and theoretical calculations is often employed to elucidate their structural and electronic features.

Ligand Field Effects in Transition Metal Complexes

Ligand field theory (LFT) is a fundamental concept used to describe the electronic structure and properties of transition metal complexes. wikipedia.orgwhiterose.ac.uk The interaction between the metal d-orbitals and the orbitals of the surrounding ligands leads to a splitting of the d-orbital energies. The magnitude of this splitting, denoted as 10Dq or Δ, is a critical parameter that influences the complex's color, magnetic properties, and reactivity. researchgate.net

Interactive Data Table: Ligand Field Parameters for Hypothetical this compound Complexes

| Metal Ion | Coordination Geometry | Spin State | 10Dq (cm⁻¹) (Hypothetical) |

| Cr(III) | Octahedral | High Spin | 18,500 |

| Fe(II) | Octahedral | Low Spin | 22,000 |

| Co(II) | Tetrahedral | High Spin | 4,500 |

| Ni(II) | Square Planar | Low Spin | 25,000 |

| Cu(II) | Distorted Octahedral | - | 15,000 |

Chelation Modes and Coordination Geometries

This compound can act as a bidentate or tridentate ligand, leading to a variety of coordination geometries. The most common chelation mode involves the coordination of the pyridine (B92270) nitrogen and the carboxylate oxygen to the metal center, forming a stable five-membered ring. Depending on the metal ion's coordination preferences and the steric constraints of the ligand, different geometries can be adopted, such as square planar, tetrahedral, or octahedral. nih.govnih.gov

Catalytic and Biochemical Implications of this compound Metal Complexes

The unique structural features of this compound metal complexes make them promising candidates for various applications in catalysis and as mimics of biological systems. unimelb.edu.aunih.gov

Investigation of this compound Complexes as Catalysts in Organic Transformations

Metal complexes are widely used as catalysts in a plethora of organic reactions. unimelb.edu.aumdpi.com Proline and its derivatives have been shown to be effective co-catalysts in palladium-catalyzed coupling reactions. mdpi.com this compound complexes, with their well-defined coordination sphere and chiral environment, are being investigated for their potential in asymmetric catalysis. The fixed geometry of the ligand can impart stereoselectivity to the reaction, leading to the preferential formation of one enantiomer of the product.

For example, palladium(II) complexes of proline and its homologs have demonstrated catalytic activity in the oxidative coupling of olefins and phenylboronic acids. mdpi.com The chiral nature of the this compound ligand can be exploited to achieve asymmetric induction in carbon-carbon bond-forming reactions, which are of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. longdom.org The catalytic cycle often involves key steps such as oxidative addition and reductive elimination at the metal center, processes that are influenced by the electronic and steric properties of the this compound ligand.

Interactive Data Table: Catalytic Performance of Hypothetical this compound-Metal Catalysts

| Reaction Type | Metal Catalyst | Ligand | Solvent | Yield (%) (Hypothetical) | Enantiomeric Excess (%) (Hypothetical) |

| Heck Coupling | Pd(II) | This compound | DMF | 92 | 85 |

| Suzuki Coupling | Ni(II) | This compound | Toluene | 88 | 78 |

| Aldol Reaction | Zn(II) | This compound | THF | 95 | 92 |

| Hydrogenation | Rh(I) | This compound | Methanol | 98 | 96 |

Role in Mimicking Metalloenzyme Active Sites

Metalloenzymes are proteins that utilize metal ions in their active sites to catalyze a wide range of biochemical reactions. nih.gov The study of synthetic models of these active sites provides valuable insights into the structure-function relationships of the native enzymes. escholarship.orgnih.gov this compound, with its combination of a nitrogen-containing heterocycle and a carboxylate group, can mimic the coordination environment of amino acid residues like histidine and aspartate/glutamate that are commonly found in metalloenzyme active sites. nih.gov

By designing this compound complexes with specific metals and coordination geometries, researchers can create structural and functional mimics of enzymes such as superoxide (B77818) dismutase, heme oxygenases, and nitrogenases. nih.gov These model complexes can be used to study the reaction mechanisms of the enzymes and to develop artificial enzymes with novel catalytic activities. escholarship.orgresearchgate.net For example, a tripodal ligand framework has been developed to stabilize high-valent metal centers and provide a binding site for a second metal ion, mimicking bimetallic enzyme active sites. escholarship.org The ability to fine-tune the electronic and steric properties of the this compound ligand allows for a systematic investigation of the factors that govern the reactivity of metalloenzyme active sites.

Exploration of Bioactivity Modulated by Metal Coordination

The coordination of metal ions to organic ligands is a well-established strategy for modulating biological activity. This approach can enhance the therapeutic properties of the parent molecule, alter its mechanism of action, and improve pharmacokinetic parameters. In the context of this compound, while direct and extensive research on the bioactivity of its metal complexes is limited in publicly available literature, the principles of coordination chemistry and studies on related compounds, specifically metal complexes of picolinic acid and proline derivatives, provide a strong foundation for exploring its potential. The bioactivity of such complexes is often attributed to the synergistic effect of the metal ion and the ligand, leading to enhanced efficacy compared to the free ligand.

The modulation of bioactivity through metal coordination can be observed in several key areas, including enzyme inhibition and antimicrobial effects. The geometry, charge, and lipophilicity of the resulting metal complex are critical factors that influence its interaction with biological targets.

Enzyme Inhibition:

Metal complexes of ligands containing picolinic acid, a core component of this compound, have demonstrated significant potential as enzyme inhibitors. A notable example is the investigation of Rhenium(I) picolinic acid complexes as inhibitors of the SARS-CoV-2 main protease (3CLpro), an essential enzyme for viral replication.

Research has shown that these Rhenium(I) complexes can inhibit 3CLpro with IC50 values in the low micromolar range. uzh.ch Mass spectrometry studies have confirmed the formation of a coordinate covalent bond between the metal complex and the enzyme. uzh.ch This indicates a direct interaction with the active site, leading to enzyme inhibition.

A key finding in this research is the enantioselective inhibition of the protease. Chiral separation of the enantiomers of a lead compound revealed that one enantiomer was significantly more active than the other. uzh.ch This stereospecificity strongly suggests a specific binding orientation within the enzyme's active site, a desirable characteristic for potent and selective inhibitors. uzh.ch The antiviral activity of these complexes was further confirmed in cell-based assays, where the active isomer demonstrated the ability to protect infected cells from SARS-CoV-2. uzh.ch

| Complex | Target Enzyme | Inhibition (IC50) | Key Finding |

|---|---|---|---|

| Rhenium(I) picolinic acid complexes | SARS-CoV-2 Main Protease (3CLpro) | Low micromolar range | Enantioselective inhibition, with one isomer showing significantly higher activity. uzh.ch |

Antimicrobial Activity:

The coordination of transition metals to picolinic acid and proline-derived ligands has also been shown to impart significant antimicrobial properties. Studies on various transition metal picolinates have revealed broad-spectrum antibacterial activity.

For instance, a study investigating the antibacterial properties of Manganese, Copper, Zinc, Cobalt, and Nickel picolinates demonstrated their effectiveness against a range of bacteria. researchgate.net The minimum inhibitory concentrations (MIC) for these complexes were found to be 0.5 mg/mL against several bacterial strains. researchgate.net Notably, zinc picolinate (B1231196) exhibited the broadest spectrum of activity, inhibiting the growth of ten different bacterial species. researchgate.net

Similarly, Palladium(II) complexes of chiral proline-derived ligands have been synthesized and evaluated for their antibacterial effects. Biological assays revealed that specific Pd(II) complexes exhibited significant antibacterial activities, comparable to the antibiotic vancomycin (B549263), suggesting their potential as lead structures for the development of new antibacterial agents. nih.gov

The enhanced antimicrobial activity of metal complexes compared to the free ligands is often attributed to Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membrane of the microorganism, allowing it to interfere with normal cellular processes.

| Metal Complex | Bacterial Strains | Activity (MIC) |

|---|---|---|

| Copper and Cobalt picolinates | M. luteus, S. marcescens | 0.5 mg/mL researchgate.net |

| Nickel and Manganese picolinates | B. subtilis, M. luteus, K. pneumonia | 0.5 mg/mL researchgate.net |

| Zinc picolinate | B. subtilis, B. cereus, S. flexneri, L. lactis, K. pneumonia, P. mirabilis, P. vulgaris, E. coli, E. cloacae, S. aureus | 0.5 mg/mL researchgate.net |

| Palladium(II) proline-derived complexes | Various bacteria | Activity similar to vancomycin nih.gov |

Advanced Analytical Characterization Techniques for Picolinylproline

Spectroscopic Methodologies for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the intricate structural and electronic features of picolinylproline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the unambiguous assignment of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of proline and its derivatives typically displays characteristic signals for the protons on the pyrrolidine (B122466) ring and the alpha-carbon. The chemical shifts and coupling constants of these protons are highly sensitive to the conformation of the five-membered ring, which can exist in various puckered forms (e.g., Cγ-endo or Cγ-exo). nih.gov For this compound, additional signals corresponding to the picolinyl group provide further structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish proton-proton connectivities and through-space proximities, respectively. usda.gov This information is crucial for determining the relative orientation of the picolinyl and proline moieties.

Conformational Analysis: By integrating data from ¹H and ¹³C NMR, including chemical shifts, coupling constants, and NOE-derived distance restraints, it is possible to construct detailed 3D models of the preferred conformations of this compound in solution. nih.govresearchgate.net Computational modeling, often guided by experimental NMR parameters, can further refine these structures and provide insights into the energetic landscape of different conformers. nih.gov

Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for proline-containing compounds, which are relevant for the analysis of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 3.8 - 4.5 | 58 - 63 |

| β-CH₂ | 1.8 - 2.3 | 28 - 32 |

| γ-CH₂ | 1.9 - 2.2 | 24 - 27 |

| δ-CH₂ | 3.3 - 3.8 | 45 - 49 |

| C=O | - | 170 - 178 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. kurouskilab.comsociedadpolimerica.org.mx These methods are powerful tools for identifying functional groups and probing the structural details of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. Key vibrational modes include:

C=O Stretching: A strong absorption band typically observed in the region of 1650-1750 cm⁻¹, characteristic of the carboxylic acid and amide carbonyl groups.

N-H Bending and C-N Stretching: Vibrations associated with the amide linkage.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region arising from the aliphatic protons of the proline ring.

Aromatic C-H and C=C Stretching: Vibrations from the picolinyl ring, typically found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. materialsciencejournal.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectra can provide detailed information about the vibrations of the carbon skeleton of the proline ring and the aromatic picolinyl group. nih.gov

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis of this compound, aiding in its identification and providing insights into its molecular structure and intermolecular interactions. core.ac.uk

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chirality Assessment

UV-Vis and Circular Dichroism (CD) spectroscopy are employed to investigate the electronic properties and stereochemistry of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is dominated by electronic transitions within the picolinyl moiety. The pyridine (B92270) ring of the picolinyl group contains π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent environment and the conformation of the molecule.

X-ray Absorption Spectroscopy (XAS) for Metal Coordination Environment Analysis

X-ray Absorption Spectroscopy (XAS) is a highly specific technique used to probe the local electronic and geometric structure around a specific element. uiowa.edu In the context of this compound, XAS would be particularly valuable for studying its metal complexes. The this compound ligand can chelate metal ions through the nitrogen atom of the pyridine ring and the carboxylate group of the proline residue.

XAS measurements at the absorption edge of the metal ion can provide detailed information about:

Oxidation State: The energy of the absorption edge is sensitive to the oxidation state of the metal center. nih.govmdpi.com

Coordination Number and Geometry: The fine structure in the X-ray Absorption Near Edge Structure (XANES) region is influenced by the coordination geometry around the metal ion.

Bond Distances: The Extended X-ray Absorption Fine Structure (EXAFS) region provides precise information about the distances to the neighboring atoms. nih.gov

This technique is instrumental in characterizing the coordination environment of metal ions in this compound complexes, which is crucial for understanding their reactivity and potential applications in catalysis and bioinorganic chemistry. researchgate.netmpg.de

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification, separation, and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. It allows for the separation of the compound from impurities and potential isomers with high resolution and sensitivity.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a common method for determining the purity of this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. The retention time of this compound is dependent on its polarity and can be used to separate it from by-products and starting materials from its synthesis. A UV detector is typically used to monitor the elution of the compound, as the picolinyl group provides a strong chromophore.

Isomer Separation: HPLC is also capable of separating different isomers of this compound. This includes the separation of diastereomers if a second chiral center is present, or the separation of constitutional isomers where the picolinyl group is attached at different positions on the proline ring. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of this compound. Specialized columns, such as those with pyrenylethyl or nitrophenylethyl groups, can be used to separate structural isomers based on π-π interactions. nacalai.com

The following table outlines a typical HPLC method for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, molecules like amino acids and their derivatives, including this compound, are often non-volatile due to their polar nature. Therefore, a crucial step before GC-MS analysis is derivatization, a process that converts the analyte into a more volatile and thermally stable form, improving its chromatographic properties. sigmaaldrich.com

The derivatization process for a compound like this compound would typically involve a two-step reaction targeting its active hydrogens. sigmaaldrich.com The carboxyl group is first esterified (e.g., through methylation), and the amino group is subsequently acylated. sigmaaldrich.com Reagents such as methanolic HCl for esterification and anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) for acylation are commonly used. sigmaaldrich.commdpi.com The resulting derivative exhibits reduced polarity and increased volatility, making it amenable to GC separation. mdpi.com Picolinyl esters themselves have been used as derivatives to determine the structure of other molecules, like fatty acids, as they produce distinctive mass spectra that allow for the localization of structural features. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from other components in the mixture based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, confirming the identity of the compound and allowing for quantification. thescipub.com The choice of derivatization reagent can influence chromatographic retention time and mass spectral patterns. sigmaaldrich.com

| Derivatization Step | Target Functional Group | Common Reagents | Purpose | Reference |

|---|---|---|---|---|

| Esterification | Carboxyl (-COOH) | Methanolic HCl, Trimethylchlorosilane (TMCS) | Increases volatility by converting the polar carboxyl group to a less polar ester. | sigmaaldrich.com |

| Acylation | Amino (-NH) | Pentafluoropropionic anhydride (PFPA), Trifluoroacetic anhydride (TFAA) | Blocks the active hydrogen of the amine, reducing polarity and preventing peak tailing. | sigmaaldrich.commdpi.com |

| Silylation | Carboxyl, Amino | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-trimethylsilyl fluoroacetamide (B1672904) (MSTFA) | Replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility. | thescipub.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the detection and quantification of non-volatile compounds like this compound in complex matrices, without the need for derivatization. scispace.comppd.com This method couples the separation power of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the detection specificity of tandem mass spectrometry. ppd.commdpi.com

In a typical LC-MS/MS workflow, the sample containing this compound is first injected into the LC system. A chromatographic column, such as a C18 or a chiral column, separates this compound from other sample components. nih.govresearchgate.net The choice of column and mobile phase composition is optimized to achieve satisfactory retention and sharp, well-defined peaks. scispace.com

After separation, the analyte elutes from the column and enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions. nih.gov The mass spectrometer then isolates the protonated molecule ([M+H]⁺) of this compound. This precursor ion is directed into a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are analyzed in a second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. mdpi.comnih.gov This specificity allows for accurate quantification even at very low concentrations, with limits of detection often in the nanogram per milliliter (ng/mL) range. nih.govnih.gov Derivatization with a picolinoyl group has been shown to enhance the ESI response and sensitivity for other types of molecules, a principle that underscores the inherent ionization efficiency of the picolinyl moiety. nih.govresearchgate.net

| Parameter | Description | Typical Value/Setting | Reference |

|---|---|---|---|

| Chromatography | LC (UPLC or HPLC) | Reversed-phase (e.g., C18) or Chiral Column | nih.govresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode | nih.gov |

| MS Scan Mode | Multiple Reaction Monitoring (MRM) | Specific m/z transitions (precursor → product) | mdpi.comnih.gov |

| Limit of Quantification (LOQ) | Lowest concentration reliably measured | 0.05 - 0.1 ng/mL for similar peptides | nih.govnih.gov |

| Internal Standard | Stable isotope-labeled analogue | e.g., L-proline-¹³C₅,¹⁵N | scispace.comnih.gov |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of molecules like this compound. ppd.com High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (ToF) or Orbitrap, can provide a highly accurate mass measurement of the parent ion, which allows for the deduction of its elemental formula. ppd.com

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. lcms.cz The protonated this compound molecule is isolated and subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For a this compound structure, fragmentation is expected at several key locations:

Cleavage of the peptide-like bond: The bond connecting the picolinoyl group to the proline nitrogen is a likely point of fragmentation.

Fragmentation of the proline ring: The pyrrolidine ring of proline can undergo characteristic ring-opening fragmentations.

Loss of neutral molecules: Common neutral losses, such as water (H₂O) and carbon monoxide (CO), are often observed. nih.gov

The analysis of these fragment ions provides unambiguous confirmation of the connectivity of the atoms within the molecule. The fragmentation behavior of proline-containing peptides is known to be complex and can be influenced by the position of the proline residue. nih.govresearchgate.net The presence of the picolinyl group would introduce additional, characteristic fragmentation pathways that can be used for structural confirmation. core.ac.uk

Calorimetric Techniques for Molecular Interaction and Stability Analysis

Calorimetric techniques measure heat changes associated with physical or chemical processes, providing valuable insights into molecular interactions and stability without the need for labeling. malvernpanalytical.com

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event between two molecules in solution. malvernpanalytical.comyoutube.com It is the only method that can determine all binding parameters in a single experiment, providing a complete thermodynamic profile of the interaction. malvernpanalytical.com

To study the binding of this compound to a potential biological target (e.g., a protein or enzyme), an ITC experiment would be performed by titrating a solution of this compound into a sample cell containing the target molecule at a constant temperature. whiterose.ac.uk As the molecules bind, heat is exchanged, which is detected by the highly sensitive ITC instrument. youtube.com With each injection, the target molecule becomes progressively saturated with this compound, and the magnitude of the heat change diminishes. whiterose.ac.uk

The resulting data are plotted as heat change per injection versus the molar ratio of the two molecules. Fitting this binding isotherm to a suitable model yields several key thermodynamic parameters:

Binding Affinity (Kₐ) or its reciprocal, the dissociation constant (K₋).

Binding Stoichiometry (n): The number of this compound molecules that bind to one molecule of the target.

Enthalpy of Binding (ΔH): The heat released or absorbed upon binding. nih.gov

Entropy of Binding (ΔS): Calculated from the Gibbs free energy (ΔG) and enthalpy. nih.gov

This complete thermodynamic signature provides deep insight into the nature of the forces driving the molecular interaction. nih.govnih.gov

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govrug.nl DSC is widely used to study the thermal stability of molecules and materials, including proteins and chemical compounds. nih.govnih.gov

A DSC experiment on this compound would involve heating a small sample in a sealed pan at a constant rate. youtube.com The instrument would record the heat flow required to maintain the sample at the same temperature as an empty reference pan. hu-berlin.de The resulting thermogram plots heat flow versus temperature. Thermal transitions in the sample appear as deviations from the baseline. For a compound like this compound, DSC can determine:

Melting Point (Tₘ): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. youtube.com

Heat of Fusion (ΔH): The enthalpy change associated with melting, calculated from the area of the melting peak.

Decomposition Temperature (T₋): The onset temperature of thermal decomposition, which typically appears as a large exothermic event. unicam.it

Furthermore, DSC can be used to study how this compound affects the thermal stability of other molecules, such as proteins. nih.gov By comparing the DSC thermogram of a protein in the absence and presence of this compound, one can determine if the binding of the compound stabilizes or destabilizes the protein structure, as indicated by a shift in its denaturation temperature (T₋). nih.gov

| Thermal Event | DSC Observation | Information Obtained | Reference |

|---|---|---|---|

| Glass Transition | Endothermic shift in baseline | Glass Transition Temperature (T₉) | hu-berlin.de |

| Melting | Endothermic peak | Melting Temperature (Tₘ), Heat of Fusion (ΔH) | youtube.com |

| Crystallization | Exothermic peak | Crystallization Temperature (T꜀) | eag.com |

| Decomposition | Exothermic or endothermic event | Onset Temperature of Decomposition (T₋) | unicam.it |

| Protein Denaturation | Broad endothermic peak | Denaturation Temperature (T₋), Enthalpy of Unfolding (ΔH) | nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Proline |

| Methanolic HCl |

| Trifluoroacetic anhydride (TFAA) |

| Pentafluoropropionic anhydride (PFPA) |

| Trimethylchlorosilane (TMCS) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-trimethylsilyl fluoroacetamide (MSTFA) |

| L-proline-¹³C₅,¹⁵N |

| Water |

| Carbon Monoxide |

Computational Chemistry and Molecular Modeling of Picolinylproline Systems

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for understanding the electronic structure and inherent reactivity of molecules like picolinylproline. charm-eu.eu By solving approximations of the Schrödinger equation, QM methods can elucidate the distribution of electrons and predict how the molecule will behave in chemical reactions. charm-eu.euepfl.ch Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are commonly employed to study such systems. mdpi.compeerj.com The HOMO-LUMO energy gap, for instance, is a critical parameter derived from QM calculations that is closely linked to a molecule's reactivity and electronic transitions. mdpi.com

Quantum mechanical calculations are instrumental in predicting various spectroscopic properties of this compound. By calculating the energy differences between electronic or nuclear spin states, it is possible to simulate spectra that can be compared with experimental results.

NMR Spectroscopy: QM methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J). These predictions are invaluable for interpreting complex experimental NMR spectra, helping to confirm the structure and stereochemistry of this compound and its derivatives. Theoretical calculations of chemical shifts can help assign specific signals to the corresponding nuclei (¹H, ¹³C, ¹⁵N) in the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities observed in Infrared (IR) and Raman spectroscopy can be calculated using QM. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the stretching and bending of the picolinyl and proline rings, as well as the amide bond.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a common QM method used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*), providing insight into the chromophores within the this compound structure.

Table 1: Predicted Spectroscopic Data for a Hypothetical this compound Derivative This table presents illustrative data that would be generated from QM calculations.

| Property | Predicted Value | Associated Molecular Feature |

|---|---|---|

| ¹H NMR Chemical Shift (δ) | 7.8 - 8.5 ppm | Protons on the picolinyl ring |

| ¹³C NMR Chemical Shift (δ) | 170 - 175 ppm | Carbonyl carbon of the amide |

| IR Vibrational Frequency (ν) | ~1650 cm⁻¹ | Amide C=O stretch |

QM studies are crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. sciforum.net This allows for the detailed elucidation of reaction mechanisms, identification of transient intermediates, and calculation of activation energies. smu.edu

By modeling the reactants, transition states, and products, researchers can understand the step-by-step process of transformations, such as the synthesis of this compound derivatives or their metabolic degradation. rsc.org For example, QM calculations can determine the most likely site for nucleophilic or electrophilic attack on the this compound scaffold, guiding synthetic strategies. sciforum.net The unified reaction valley approach (URVA) is one computational method that analyzes the reaction path to partition the mechanism into distinct phases, such as reactant preparation, transition state processes, and product adjustment. smu.edu This level of detail is often beyond the reach of experimental methods alone. chemrxiv.org

Molecular Dynamics (MD) Simulations of this compound Interactions with Biomolecules

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. numberanalytics.comresearchgate.net This technique is particularly valuable for studying how flexible molecules like this compound interact with large biomolecules such as proteins and nucleic acids. mdpi.comresearchgate.net Based on classical mechanics, MD simulations use force fields to describe the potential energy of the system, allowing for the exploration of conformational landscapes and binding events on timescales from picoseconds to microseconds. numberanalytics.comlongdom.org

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound, containing a flexible proline ring and a rotatable bond to the picolinyl group, can adopt multiple conformations.

In Solution: MD simulations can explore the conformational space available to this compound in different solvent environments. This helps identify the most stable or populated conformations in solution, which may be relevant for its passive transport or initial recognition by a biological target. The presence of cis- and trans-rotamers of the proline amide bond is a key conformational feature that can be investigated. nih.gov

Bound States: When a ligand binds to a protein, it adopts a specific "bioactive" conformation. nih.gov MD simulations of the this compound-protein complex can reveal this bound conformation and assess its stability. longdom.org It is not uncommon for ligands to bind in higher energy conformations, and simulations can quantify the strain energy associated with this. nih.gov Understanding the differences between the solution and bound conformations is critical for structure-based drug design, as it reveals the energetic cost of conformational rearrangement upon binding. nih.govplos.org

MD simulations are essential for characterizing the detailed interactions between this compound and its target enzymes. researchgate.net After an initial binding pose is predicted, typically through molecular docking, MD simulations are used to refine the complex and assess its stability and dynamics. unar.ac.id

These simulations can map the key interactions that stabilize the complex, such as:

Hydrogen Bonds: Identifying specific donor-acceptor pairs between this compound and enzyme residues.

Hydrophobic Interactions: Quantifying the contacts between nonpolar regions of the ligand and the enzyme's binding pocket. researchgate.net

Electrostatic Interactions: Analyzing the role of charged groups and the picolinyl ring's nitrogen in binding.

By analyzing the trajectory of the simulation, researchers can calculate binding free energies, identify key residues ("hot spots") crucial for binding, and understand how the enzyme's structure might change upon ligand binding (induced fit). mdpi.complos.org This information is vital for explaining the molecule's mechanism of action and for designing derivatives with improved affinity or specificity. plos.org

Table 2: Key Intermolecular Interactions for a this compound-Enzyme Complex from MD Simulation This table provides an example of the type of data generated from MD simulation analysis.

| Interaction Type | This compound Group | Enzyme Residue | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Asp120 (Backbone C=O) | 85.2 |

| Hydrogen Bond | Picolinyl Nitrogen | Gln78 (Side Chain N-H) | 67.5 |

| Hydrophobic | Proline Ring | Ile95, Val102 | >90.0 |

In Silico Design and Virtual Screening of this compound Derivatives for Targeted Applications

Computational methods play a proactive role in drug discovery through the in silico design and screening of new chemical entities. ijrpas.comnih.gov These approaches leverage knowledge of the target structure and existing ligands to identify promising new candidates from vast virtual libraries. sourceforge.io

For this compound, this process typically involves:

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for biological activity. Based on the known structure of this compound and its binding mode, a pharmacophore can be created that includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. mdpi.com

Virtual Screening: This pharmacophore model is then used as a query to search large databases of virtual compounds. sourceforge.iomdpi.com Molecules that match the pharmacophore are selected as "hits." Alternatively, structure-based virtual screening uses molecular docking to computationally "place" thousands or millions of compounds from a library into the binding site of a target enzyme, scoring them based on their predicted binding affinity. unar.ac.id

Lead Optimization: The hits from virtual screening serve as starting points for lead optimization. Computational tools are used to suggest modifications to the this compound scaffold to improve properties like binding affinity, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com This cycle of design, prediction, and synthesis allows for the rational development of novel this compound derivatives for specific therapeutic applications. nih.gov

Future Research Directions and Emerging Paradigms

Integration of Picolinylproline into Advanced Materials and Hybrid Systems

The inherent metal-chelating capability of the picolinyl group is a key feature that can be harnessed for the creation of novel functional materials. Future research is trending towards the integration of this compound into more complex systems, including metal-organic frameworks (MOFs), functionalized polymers, and hybrid nanoparticles.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The picolinate (B1231196) group can act as a robust ligand, coordinating with various metal ions to form stable, porous structures. msu.ruorientjchem.org Research into the reaction of this compound with different metal centers (e.g., Zn(II), Co(II), Ni(II)) could lead to the development of bespoke MOFs. rsc.org These materials could be designed for applications in catalysis, gas storage, or as selective sensors, where the proline backbone adds chirality and specific recognition properties.

Functionalized Polymers and Surfaces: this compound can be covalently attached to polymer backbones or surfaces to impart metal-binding capabilities. This could be used to create materials for heavy metal remediation from water or for developing catalytic surfaces where the metal-picolinylproline complex acts as the active site.

Hybrid Nanoparticle Systems: An emerging paradigm is the use of drug-initiated polymerization to create nanoparticles with high payloads. researchgate.net A similar strategy could be applied to this compound, where it acts as an initiator for the polymerization of biodegradable polymers like poly(ε-caprolactone) (PCL). researchgate.net The resulting this compound-polymer conjugate could self-assemble into nanoparticles. researchgate.net This approach avoids challenges with traditional encapsulation and could be used to develop targeted delivery systems, with the potential for the nanoparticle to be tracked via the chelated metal ion. The formulation of such nanoparticles can be achieved through methods like nanoemulsion, where a polymer-drug conjugate is emulsified and then solidified by solvent evaporation to form monodisperse nanoparticles. researchgate.net

| Material Type | Integration Method | Key this compound Feature | Potential Application | Relevant Research Principle |

|---|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Picolinate metal chelation | Chiral catalysis, selective sensing | Formation of complexes with defined stoichiometry and stereochemistry. rsc.org |

| Functionalized Polymers | Covalent attachment to polymer chains | Surface metal binding | Heavy metal remediation, heterogeneous catalysis | Imparting specific functionalities to inert materials. |

| Hybrid Nanoparticles | Drug-initiated polymerization, self-assembly | Initiator and functional core | Targeted delivery systems, bio-imaging | Creation of polymer-drug conjugates for nanoparticle formulation. researchgate.net |

High-Throughput Screening Approaches for this compound Derivative Discovery

High-throughput screening (HTS) offers a powerful methodology to explore the vast chemical space of this compound derivatives for novel biological activities. atcc.orglabkey.com By systematically modifying the picolinyl and proline rings, large libraries of compounds can be generated and rapidly assessed for desired functions, such as specific enzyme inhibition. nih.gov

The HTS workflow for this compound derivatives would involve several key stages:

Library Design and Synthesis: Creation of a diverse library of compounds with variations in the substituents on the pyridine (B92270) ring and modifications to the proline structure.

Assay Development: Designing a robust and automated assay. For instance, based on this compound's known interaction with prolidase, a biochemical assay could measure the inhibition of this enzyme. ebi.ac.ukcore.ac.uk Alternatively, cell-based assays could screen for phenotypic changes or effects on specific signaling pathways. atcc.org

Automated Screening: Utilizing robotics, liquid handling devices, and sensitive detectors to test the entire compound library at a single concentration to identify initial "hits". labkey.comox.ac.uk More advanced quantitative HTS (qHTS) methods can test compounds at multiple concentrations, providing dose-response curves directly from the primary screen. researchgate.net

Hit Confirmation and Validation: Initial hits are re-tested to confirm their activity and rule out false positives. labkey.com Subsequent secondary assays, including counter-screens against related targets, are used to determine selectivity and potency (e.g., IC50 values). nih.gov

This approach accelerates the discovery of lead compounds, which can then be optimized for improved efficacy and specificity. nih.gov

| Stage | Description | Key Technologies/Methods | Objective |

|---|---|---|---|

| 1. Library Preparation | Combinatorial synthesis of this compound analogues. | Solid-phase synthesis, parallel chemistry | Generate a diverse chemical library for screening. |

| 2. Assay Development | Creation of a miniaturized, automated biological or biochemical assay. | Fluorescence, luminescence, or colorimetric assays | Develop a reliable test to measure the desired biological effect. |

| 3. HTS Campaign | Robotic screening of the library against the biological target. | Automated liquid handlers, multi-well plate readers | Identify initial "hit" compounds from thousands of samples. nih.govox.ac.uk |

| 4. Hit Validation | Re-testing hits, determining dose-response curves and selectivity. | IC50 determination, secondary and counter-assays | Confirm activity and select promising leads for optimization. labkey.comnih.gov |

Advancements in Spectroscopic and Imaging Techniques for Real-Time this compound Studies

Understanding the behavior of this compound and its derivatives within complex environments, such as in advanced materials or biological systems, requires sophisticated analytical techniques capable of providing real-time molecular information.

Advanced Spectroscopic Characterization: While standard techniques like NMR, FT-IR, and UV-Visible spectroscopy are essential for characterizing the basic structure of this compound complexes, advanced methods can provide deeper insights. orientjchem.org For example, fluorescence spectroscopy can be used to probe conformational changes in proteins upon binding to a this compound derivative. nih.gov

Real-Time Spectroscopic Imaging: Emerging imaging modalities offer the ability to visualize molecular distributions without the need for destructive sample preparation or labels. frontiersin.org

Raman Spectroscopic Imaging (RSI): RSI is a non-invasive technique that provides high-resolution chemical images based on the unique vibrational spectra of molecules. frontiersin.org It could be used to map the distribution of a this compound-based compound within a material or a single cell, providing real-time information on its localization and interaction with its surroundings. frontiersin.org